molecular formula C21H42O3 B12652940 3-Hydroxyheneicosanoic acid CAS No. 110931-04-9

3-Hydroxyheneicosanoic acid

Katalognummer: B12652940
CAS-Nummer: 110931-04-9
Molekulargewicht: 342.6 g/mol
InChI-Schlüssel: WAXFYVZNXSBPCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxyheneicosanoic acid is a long-chain fatty acid with the molecular formula C21H42O3 It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the heneicosanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyheneicosanoic acid typically involves the hydroxylation of heneicosanoic acid. One common method is the oxidation of heneicosanoic acid using a suitable oxidizing agent, such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4), under controlled conditions to introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxyheneicosanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

3-Hydroxyheneicosanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Hydroxyheneicosanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. It may also act as a signaling molecule, modulating various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Hydroxyheneicosanoic acid is unique due to its long carbon chain combined with the presence of a hydroxyl group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are required .

Eigenschaften

CAS-Nummer

110931-04-9

Molekularformel

C21H42O3

Molekulargewicht

342.6 g/mol

IUPAC-Name

3-hydroxyhenicosanoic acid

InChI

InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)19-21(23)24/h20,22H,2-19H2,1H3,(H,23,24)

InChI-Schlüssel

WAXFYVZNXSBPCB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCC(CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.